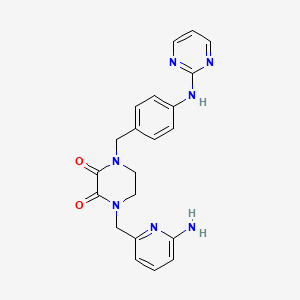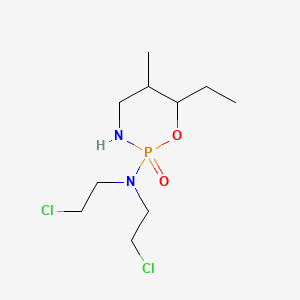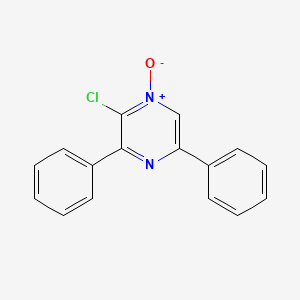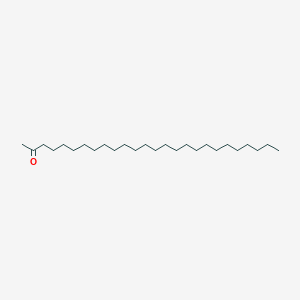
Hexacosan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosan-2-one can be synthesized through several methods, including:
Oxidation of Hexacosanol: One common method involves the oxidation of hexacosanol (a 26-carbon alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a long-chain alkane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosan-2-one undergoes various chemical reactions, including:
Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Further oxidation can lead to the formation of hexacosanoic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Jones reagent or PCC in dichloromethane.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Reduction: Hexacosanol.
Oxidation: Hexacosanoic acid.
Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.
Applications De Recherche Scientifique
Hexacosan-2-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of hexacosan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.
Comparaison Avec Des Composés Similaires
Hexacosan-2-one can be compared with other long-chain ketones and alcohols, such as:
Hexacosanol: A 26-carbon alcohol that can be oxidized to form this compound.
Hexacosanoic Acid: A 26-carbon fatty acid formed by the oxidation of this compound.
Hexacosane: A 26-carbon alkane that serves as a precursor for the synthesis of this compound.
Propriétés
Numéro CAS |
77327-12-9 |
|---|---|
Formule moléculaire |
C26H52O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
hexacosan-2-one |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)27/h3-25H2,1-2H3 |
Clé InChI |
DBTWKNLFNCALDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


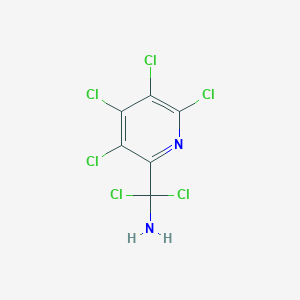
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
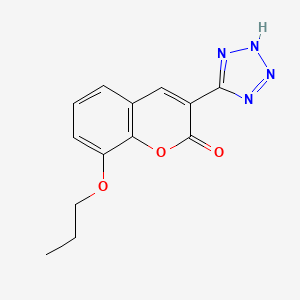
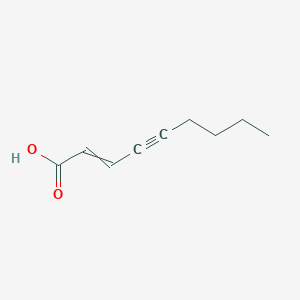

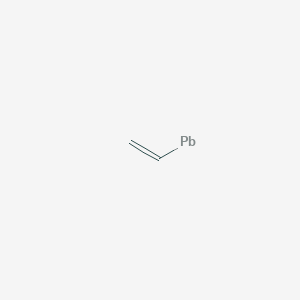
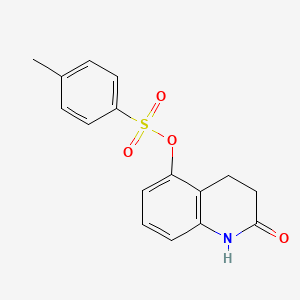
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
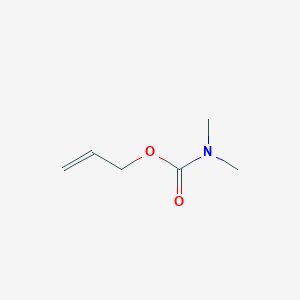
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
